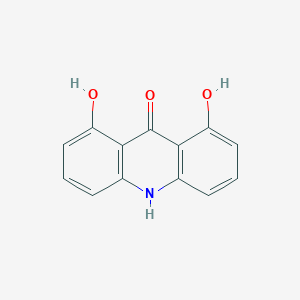
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, including cyclization, halogenation, and esterification reactionsThe final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as N,N-dimethylformamide (DMF) and catalysts may be used to facilitate the reactions. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms such as chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
科学的研究の応用
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its structural similarity to fluoroquinolones, it is investigated for its potential antibacterial properties and therapeutic applications.
作用機序
The mechanism of action of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
類似化合物との比較
Similar Compounds
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound shares a similar quinoline core but has a fluorine atom instead of the difluoromethoxy group.
Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydroquinoline-3-carboxylate: This compound has a propynyl group in place of the ethyl group.
Uniqueness
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and alter its chemical properties compared to other similar compounds. This structural modification may result in improved pharmacokinetic properties and increased potency against certain bacterial strains .
特性
分子式 |
C15H14ClF2NO4 |
|---|---|
分子量 |
345.72 g/mol |
IUPAC名 |
ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H14ClF2NO4/c1-3-19-7-9(14(21)22-4-2)13(20)8-5-12(23-15(17)18)10(16)6-11(8)19/h5-7,15H,3-4H2,1-2H3 |
InChIキー |
MCNITXXIEKIBLO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC(F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)



![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)






![4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11784943.png)
